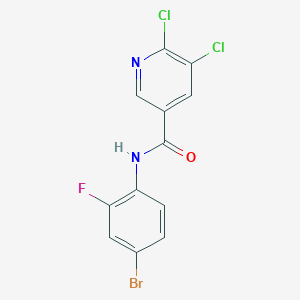

N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide is a small-molecule compound characterized by a pyridine core substituted with chlorine atoms at positions 5 and 6, linked via a carboxamide group to a 4-bromo-2-fluorophenyl moiety. This structure combines halogenated aromatic systems, which are known to enhance lipophilicity and influence molecular interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2FN2O/c13-7-1-2-10(9(16)4-7)18-12(19)6-3-8(14)11(15)17-5-6/h1-5H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRUMGJDCINBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 5,6-dichloronicotinic acid.

Amidation Reaction: The 4-bromo-2-fluoroaniline is reacted with 5,6-dichloronicotinic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate can introduce additional oxygen-containing groups.

Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine carboxamides, including N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated potent inhibition of Met kinase, which is crucial in cancer progression. The study reported that certain analogues led to complete tumor stasis in xenograft models of human gastric carcinoma, showcasing their potential for therapeutic use in oncology .

Mechanism of Action

The mechanism of action for compounds like this compound often involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyridine ring and the phenyl substituents can significantly influence biological activity. For instance, substitutions at the 3-position of the pyridine have been shown to enhance enzyme potency and selectivity .

Pharmacokinetics and Safety Profiles

Pharmacokinetic Properties

Studies on related compounds have revealed favorable pharmacokinetic profiles, including good absorption and distribution characteristics. These properties are essential for ensuring that the compound reaches its target site effectively when administered orally .

Safety Assessment

Preclinical safety assessments have indicated that compounds similar to this compound possess acceptable safety margins, which is critical for advancing into clinical trials .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Met Kinase Inhibitors | Demonstrated significant tumor stasis using a related compound in gastric carcinoma models | Supports further development as an anticancer agent |

| SAR Analysis | Identified key modifications that enhance potency and selectivity | Guides future synthesis of more effective derivatives |

| Pharmacokinetic Evaluation | Showed favorable absorption and distribution profiles | Indicates potential for oral bioavailability |

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

The compound shares structural motifs with several quinazoline and pyridine derivatives, enabling comparative analysis of key properties:

Structural and Functional Group Comparisons

Key Observations :

- The 4-bromo-2-fluorophenyl group is a common pharmacophore, likely contributing to target binding via halogen interactions .

- The pyridine carboxamide core in the target compound contrasts with the quinazoline amine in vandetanib and related derivatives. Quinazolines are planar and often target kinase ATP-binding pockets, while pyridine carboxamides may adopt distinct conformations suitable for alternative targets .

Key Observations :

- The target compound’s molecular weight (~378) is lower than vandetanib’s (475.40), suggesting differences in pharmacokinetics (e.g., absorption, distribution) .

- Chlorine substituents may reduce aqueous solubility compared to methoxy or amine groups, necessitating formulation optimizations .

Key Observations :

- Quinazoline derivatives (e.g., vandetanib) are well-established kinase inhibitors, whereas pyridine carboxamides may target non-kinase pathways .

- The absence of methoxy or piperidine groups in the target compound suggests divergent structure-activity relationships (SAR) compared to vandetanib .

Biological Activity

N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on its interactions with neurotransmitter receptors, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₆BrCl₂FN₂O

- Molecular Weight : 350.00 g/mol

- CAS Number : 184416-83-9

The presence of multiple halogen substituents (bromine and chlorine) and a carboxamide group contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological potential, particularly in relation to neurotransmitter systems.

1. Receptor Interactions

Studies have suggested that derivatives of this compound may act as antagonists for dopamine D2 and D3 receptors as well as serotonin receptors. These interactions are crucial as they can influence pathways related to mood regulation and cognitive functions. For instance:

- Dopamine Receptors : Antagonism at these receptors may help in managing conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptors : Modulating serotonin signaling can be beneficial in treating depression and anxiety disorders.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate varying degrees of cytotoxic effects depending on the concentration used:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 120.6 | L929 (fibroblast) |

| T3 (related compound) | 27.05 | L929 (fibroblast) |

These results suggest that while some derivatives exhibit significant cytotoxicity, this compound may have a more favorable safety profile at lower concentrations .

Structure-Activity Relationships (SAR)

The structural characteristics of this compound play a critical role in its biological activity:

- Halogen Substituents : The presence of bromine and chlorine atoms enhances receptor binding affinity and selectivity.

- Pyridine Ring : The pyridine moiety contributes to the compound's ability to interact with various biological targets.

Research has shown that modifications in the position or type of halogen substituents can significantly alter the compound's pharmacological profile. For example, studies on similar compounds have demonstrated that meta-substitution with bromine increases MAO-B inhibitory activity compared to para-substitution .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to this compound:

- Monoamine Oxidase Inhibition : Research has highlighted the importance of monoamine oxidase (MAO) inhibitors in treating neurological disorders. Compounds with similar structures showed potent inhibition of MAO-B, which is relevant for conditions like depression .

- Antitumor Activity : Investigations into related pyridine derivatives revealed moderate to excellent antiproliferative activities against various cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What emerging techniques could advance the study of halogenated carboxamides in drug discovery?

- Methodology : Explore cryo-EM for resolving protein-ligand complexes at near-atomic resolution. Leverage FBDD (fragment-based drug design) to optimize halogen interactions with hydrophobic pockets. Integrate AI-driven synthesis planning (e.g., IBM RXN) to accelerate analog generation and reduce synthetic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.